(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
Description
This compound is a chiral, Boc-protected amino acid derivative characterized by:
- Core structure: A pentanoic acid backbone with a tert-butoxycarbonyl (Boc) group at the α-amino position.
- Key substituents: Two fluorine atoms at the terminal (5,5-) positions of the carbon chain.
- Stereochemistry: The (2R) configuration ensures enantiomeric specificity, critical for applications in peptide synthesis and drug development.
The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the 5,5-difluoro substitution modulates electronic and steric properties.
Properties
CAS No. |
2349584-62-7 |
|---|---|
Molecular Formula |
C10H17F2NO4 |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
(2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m1/s1 |
InChI Key |
FONPOKVADVHMTQ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the Difluorinated Backbone
The difluorinated pentanoic acid backbone is constructed through a cyclopropanation-fluorination sequence. In a representative method from:
-
Cyclopropanation : Ethyl 2,2-difluoropent-4-enoate reacts with diiodomethane and a zinc-copper couple in dichloromethane under reflux to form ethyl 3-cyclopropyl-2,2-difluoropropanoate.
-
Ring-Opening Fluorination : The cyclopropane ring is opened using a fluorinating agent (e.g., DAST) in anhydrous conditions, yielding 5,5-difluoropentanoic acid derivatives.
Reaction Conditions :
Introduction of the Boc Protecting Group
The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium hydroxide:
Key Parameters :
Resolution of Stereochemistry
The (2R)-configuration is achieved via enzymatic resolution or chiral auxiliary methods. For instance, lipase-catalyzed hydrolysis of racemic esters selectively yields the desired (R)-enantiomer. Alternatively, Evans oxazolidinones are employed to enforce stereocontrol during carboxylate activation.
Fluorination Techniques and Reagent Optimization
Electrophilic Fluorination
Electrophilic agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used for direct fluorination. These reagents offer superior regioselectivity compared to DAST, particularly for late-stage fluorination of complex intermediates.
Radical Fluorination
Recent advances utilize photoredox catalysis to generate fluorine radicals, enabling C–H fluorination at the 5-position. This method avoids harsh conditions and improves functional group tolerance.
Table 1: Comparison of Fluorination Methods
| Method | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Electrophilic | Selectfluor | Acetonitrile | 80°C | 78 | |
| Radical | NFSI, Ru Catalyst | DMF | RT | 65 | |
| DAST-Mediated | DAST | DCM | 0°C | 92 |
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC. The Boc-protected intermediate is often recrystallized from ethanol/water mixtures to enhance enantiomeric excess.
Spectroscopic Confirmation
-
NMR Spectroscopy : -NMR confirms the presence of CF groups ( to ppm). -NMR resolves diastereomeric impurities.
-
Chiral HPLC : Chiralpak IA columns (hexane/isopropanol) verify enantiopurity (>99% ee).
Industrial-Scale Production and Optimization
Catalytic Efficiency
Large-scale syntheses employ heterogeneous catalysts (e.g., palladium on carbon) for hydrogenation steps, reducing metal contamination and costs. Continuous-flow reactors enhance the safety of exothermic fluorination reactions.
Solvent Recycling
Green chemistry principles are applied by recovering dichloromethane and acetonitrile via distillation, achieving >90% solvent reuse in multi-kilogram batches.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of a scavenger like water or anisole to capture the released tert-butyl cation.
Major Products
Substitution Reactions: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amino acid, with the Boc group removed.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a building block in the synthesis of various pharmaceuticals. Its applications include:
- Peptide Synthesis : The Boc group is widely used in solid-phase peptide synthesis (SPPS), facilitating the formation of peptide bonds while protecting the amine functionalities from unwanted reactions.
- Drug Development : Its difluoro substitution can enhance the biological activity and stability of drug candidates, making it valuable for developing new therapeutic agents.
Biochemical Studies
In biochemical research, (2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid can be utilized for:
- Enzyme Inhibition Studies : The compound may serve as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
- Protein Engineering : Researchers can incorporate this compound into proteins to study folding mechanisms or protein-ligand interactions.
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Synthesis of Fluorinated Peptides | Medicinal Chemistry | Demonstrated enhanced stability and bioactivity in synthesized peptides containing Boc-Difluoro-Pentanoic Acid. |
| Inhibition of Enzyme Activity | Biochemical Research | Showed that derivatives of this compound effectively inhibited target enzymes involved in metabolic pathways. |
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature reactions. The fluorine atoms enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparison with Similar Compounds
Research Implications
- Drug Design : The 5,5-difluoro motif in the target compound balances metabolic stability and solubility, making it favorable for protease inhibitors or peptidomimetics.
- Synthetic Challenges: Enantioselective synthesis of fluorinated Boc-amino acids requires specialized catalysts to maintain stereochemical integrity .
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a difluoropentanoic acid moiety and a tert-butoxycarbonyl (Boc) protecting group. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Chemical Formula : C11H19F2NO4
- Molecular Weight : 267.27 g/mol
- CAS Number : 2350048-17-6
- IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-5,5-difluorohexanoic acid
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the difluoro group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for the release of the active amino acid.
Enzyme Inhibition
Fluorinated amino acids have been studied for their role as enzyme inhibitors. The introduction of fluorine atoms can alter the binding affinity of substrates to enzymes, potentially leading to inhibition of key metabolic pathways. This mechanism is particularly relevant in the context of drug design for diseases such as cancer and bacterial infections.
Case Studies
- Antibacterial Activity : A study demonstrated that fluorinated amino acids exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
- Antiviral Potential : Another investigation into related compounds suggested that modifications in amino acid structures could enhance antiviral activity by interfering with viral replication processes.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C11H19F2NO4 |
| Molecular Weight | 267.27 g/mol |
| CAS Number | 2350048-17-6 |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents |
Research Findings
Recent studies have focused on the synthesis and characterization of Boc-protected amino acids, revealing insights into their stability and reactivity. The following table summarizes findings from various studies:
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid with high enantiomeric purity?
- Methodological Answer : Synthesis requires precise control of temperature (typically 0–25°C), solvent selection (e.g., dichloromethane or THF for Boc protection), and pH (neutral to mild acidic conditions). Protecting group strategies, such as tert-butoxycarbonyl (Boc) for the amine, must avoid premature deprotection. Reaction progress should be monitored via HPLC with chiral columns to ensure enantiomeric purity (>98% ee). Post-synthesis purification via flash chromatography or recrystallization is critical .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) is essential. Fluorine atoms introduce splitting patterns in ¹H/¹³C NMR (e.g., coupling), while ¹⁹F NMR confirms substitution patterns. X-ray crystallography may resolve stereochemical ambiguities .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : Due to its carboxylic acid moiety and hydrophobic tert-butoxy group, the compound exhibits limited aqueous solubility. Prepare stock solutions in DMSO (≤10% v/v) and dilute in buffered solutions (pH 7.4). Dynamic light scattering (DLS) can assess aggregation. For biological assays, validate solvent biocompatibility via negative controls .
Advanced Research Questions
Q. What reaction mechanisms govern the stereoselective introduction of 5,5-difluoro groups in this compound?
- Methodological Answer : The 5,5-difluoro motif is typically introduced via radical fluorination or nucleophilic substitution (e.g., using DAST or Deoxo-Fluor). Computational modeling (DFT) can predict regioselectivity and transition states. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling (F) is recommended .
Q. How do the 5,5-difluoro substituents influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation. Compare half-life () and clearance rates of fluorinated vs. non-fluorinated analogs in hepatocyte microsomal assays. LC-MS/MS quantifies metabolites, while molecular docking identifies interactions with metabolic enzymes .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotameric equilibria) or solvent effects. Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, NOESY) clarify conformational dynamics. Cross-validate with computational NMR shifts (GIAO method) .
Experimental Design & Data Analysis
Q. How to design a study evaluating the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response : Test 6–8 concentrations (e.g., 1 nM–100 µM) in triplicate.
- Controls : Include a positive inhibitor (e.g., transition-state analog) and vehicle (DMSO).
- Kinetics : Use Michaelis-Menten or Hill equation analysis.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey) for IC₅₀ comparisons .
Q. What in silico approaches predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model ligand-receptor binding. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the Boc group). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Safety & Toxicity
Q. What protocols ensure safe handling of this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
